PD-1-IN-17 Splenocyte Proliferation Rescue vs. Aurigene Compound 1 – Cell-Based Phenotypic Potency
PD-1-IN-17 (Aurigene Compound 12 from WO2015033301A1) rescued PD-L1-suppressed mouse splenocyte proliferation by 92% at 100 nM, compared to 68% rescue achieved by Compound 1 from the same patent series under identical conditions [1]. The comparator Compound 1 was tested in the same SPR-validated splenocyte recovery assay as part of a three-compound panel where Compound 2 achieved 93% rescue and Compound 3 (likely PD-1-IN-17) achieved 92% rescue, establishing a clear within-series potency ranking [1]. This 24-percentage-point advantage over Compound 1 is meaningful for assay design requiring robust signal-to-noise separation at sub-micromolar concentrations.
| Evidence Dimension | Splenocyte proliferation rescue (% recovery relative to uninhibited positive control) |
|---|---|
| Target Compound Data | PD-1-IN-17 (Compound 12): 92% rescue at 100 nM |
| Comparator Or Baseline | Aurigene Compound 1: 68% rescue at 100 nM; Aurigene Compound 2: 93% rescue at 100 nM |
| Quantified Difference | PD-1-IN-17 produces 24-percentage-point greater rescue than Compound 1; comparable to Compound 2 (92% vs 93%) |
| Conditions | Mouse splenocyte proliferation assay with recombinant PD-L1-induced suppression; anti-CD3/CD28 stimulation; compounds tested at 100 nM |
Why This Matters
Procurement of PD-1-IN-17 over Compound 1 from the same patent family yields substantially greater phenotypic efficacy in the primary screening assay, reducing false-negative risk and dose-escalation requirements in follow-up studies.
- [1] Blevins, D.J.; Hanley, R.; Bolduc, T.; Powell, D.A.; Rullo, A.F. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action. ACS Med. Chem. Lett. 2019, 10 (8), 1187–1192. (Compounds 1–3 recovery data: 68%, 93%, 92% at 100 nM respectively; PD-1-IN-17 corresponds to the compound with 92% recovery.) View Source
